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molecular formula C10H10ClNO2 B8603990 N-(4-Chloro-3-formyl-benzyl)-acetamide

N-(4-Chloro-3-formyl-benzyl)-acetamide

Cat. No. B8603990
M. Wt: 211.64 g/mol
InChI Key: FHDUUGRPAJUQTO-UHFFFAOYSA-N
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Patent
US07799805B2

Procedure details

NMO (1.15 g, 8.26 mmol) was added to a sol. of N-(4-chloro-3-hydroxymethyl-benzyl)-acetamide (588 mg, 2.75 mmol) in CH3CN (27 mL). The sol. was stirred for 30 min at rt, and tetrapropylammonium perruthenate (97 mg, 0.28 mmol) was added. The mixture was stirred for 1 h at rt, and was filtered over Celite. The precipitate was washed with CH3CN. The filtrate was evaporated under reduced pressure. Purification of the crude by FC (CH2Cl2/MeOH 95:5) yielded the title compound (382 mg, 66%). LC-MS: tR=0.71 min; ES+: 253.07.
Name
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
N-(4-chloro-3-hydroxymethyl-benzyl)-acetamide
Quantity
588 mg
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
97 mg
Type
catalyst
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
C[N+]1([O-])CCOCC1.[Cl:9][C:10]1[CH:20]=[CH:19][C:13]([CH2:14][NH:15][C:16](=[O:18])[CH3:17])=[CH:12][C:11]=1[CH2:21][OH:22]>CC#N.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[Cl:9][C:10]1[CH:20]=[CH:19][C:13]([CH2:14][NH:15][C:16](=[O:18])[CH3:17])=[CH:12][C:11]=1[CH:21]=[O:22] |f:3.4|

Inputs

Step One
Name
Quantity
1.15 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
N-(4-chloro-3-hydroxymethyl-benzyl)-acetamide
Quantity
588 mg
Type
reactant
Smiles
ClC1=C(C=C(CNC(C)=O)C=C1)CO
Name
Quantity
27 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
97 mg
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The sol. was stirred for 30 min at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h at rt
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered over Celite
WASH
Type
WASH
Details
The precipitate was washed with CH3CN
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the crude by FC (CH2Cl2/MeOH 95:5)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C=C(CNC(C)=O)C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 382 mg
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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